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Compound of Interest

Compound Name: 2,3-Dichlorophenylboronic acid

Cat. No.: B056464

A definitive guide to the structural elucidation of 2,3-Dichlorophenylboronic acid through
comparative spectroscopic analysis. This report provides researchers, scientists, and drug
development professionals with the necessary experimental data and protocols to
unambiguously confirm the identity and purity of this important synthetic building block.

The precise substitution pattern of functional groups on an aromatic ring is critical in
determining the pharmacological and chemical properties of a molecule. In the case of
dichlorophenylboronic acids, isomers can exhibit vastly different reactivities and biological
activities. Therefore, rigorous spectroscopic analysis is paramount to confirm the exact
structure of 2,3-Dichlorophenylboronic acid and distinguish it from its isomers. This guide
details the expected outcomes from key spectroscopic techniques—Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compares
them with data from other dichlorophenylboronic acid isomers.

Comparative Spectroscopic Data

To facilitate the identification of 2,3-Dichlorophenylboronic acid, the following tables
summarize its expected spectroscopic data alongside the experimentally determined data for
its isomers.

Table 1: *H NMR Spectroscopic Data (ppm)
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Compound H-4 H-5 H-6 B(OH)2

2,3-
Dichlorophenylbo

) ) ~7.6 (d) ~7.2 () ~7.5 (d) ~8.2 (s, br)
ronic acid

(Predicted)

3,5-
Dichlorophenylbo  7.68 (t) 7.95 (d) 7.68 (1) 8.25 (s)

ronic acid

Note: Predicted values for 2,3-Dichlorophenylboronic acid are based on established
substituent effects. 'd' denotes a doublet, 't' a triplet, and 's, br' a broad singlet. The B(OH)2
proton signal can be broad and may exchange with D20.

Table 2: *C NMR Spectroscopic Data (ppm)
Compoun
d

C-1 C-2 C-3 C-4 C-5 C-6

2,3-

Dichloroph

enylboronic  ~130 (br) ~135 ~133 ~130 ~128 ~132
acid

(Predicted)

3,5-
Dichloroph

) 135.2 130.0 135.2 127.9 135.2 130.0
enylboronic

acid

2,5-
Dichloroph

, 134.1 (br) 136.5 131.2 130.5 131.0 128.8
enylboronic

acid

Note: The carbon atom attached to the boron (C-1) often exhibits a broad signal due to
quadrupolar relaxation of the boron nucleus.
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Table 3: Infrared (IR) Spectroscopy Data (cm~?)

2,3-Dichlorophenylboronic  3,5-Dichlorophenylboronic

Functional Group

acid (Expected) acid[1][2]
O-H stretch (B-OH) 3500-3200 (broad) 3370 (broad)
C-H stretch (aromatic) 3100-3000 3070
C=C stretch (aromatic) 1600-1450 1580, 1450
B-O stretch 1380-1330 1350
C-Cl stretch 800-600 740, 680

2,3-Dichlorophenylboronic

lon . Isotopic Pattern
acid (Expected)

Characteristic 3:1 (3>Cl) and
[M]+ 190 1:1 (3*CPR’Cl) isotopic pattern

for two chlorine atoms.

[M-H20]+ 172 Isotopic pattern retained.

[M-B(OH)2]+ 145 Isotopic pattern retained.

Experimental Protocols

Standard spectroscopic techniques are employed for the structural confirmation of 2,3-
Dichlorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent
(e.g., CDCIs, DMSO-ds) in an NMR tube. Tetramethylsilane (TMS) is typically used as an
internal standard (O ppm). The spectra are acquired on a 300 MHz or higher field NMR
spectrometer. For 13C NMR, a proton-decoupled spectrum is usually obtained.

Infrared (IR) Spectroscopy
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o Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed
directly on the ATR crystal, and the spectrum is recorded. Alternatively, the KBr pellet method
can be used, where the sample is mixed with potassium bromide and pressed into a thin
disk.

Mass Spectrometry (MS)

o Electron lonization (EI)-MS: A dilute solution of the sample is introduced into the mass
spectrometer. The molecules are ionized by a high-energy electron beam, causing
fragmentation. The mass-to-charge ratio of the resulting ions is detected.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
confirmation of the 2,3-Dichlorophenylboronic acid structure.
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Synthesis & Purification
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Caption: Workflow for the spectroscopic confirmation of 2,3-Dichlorophenylboronic acid.

Conclusion

The structural confirmation of 2,3-Dichlorophenylboronic acid relies on a multi-technique
spectroscopic approach. By carefully analyzing the *H and *3C NMR chemical shifts and
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coupling patterns, the characteristic IR absorption bands, and the mass spectrometric
fragmentation pattern, and by comparing this data with that of its isomers, researchers can
confidently verify the identity and purity of their compound. This rigorous analytical process is
essential for ensuring the reliability of subsequent research and development activities.
Although a Certificate of Analysis confirms that a *H NMR spectrum consistent with the
structure of 2,3-Dichlorophenylboronic acid exists for quality control purposes, publicly
available, detailed spectral data remains scarce.[3] This guide provides the expected spectral
characteristics to aid in its identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dichlorophenylboronic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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